N-ethyl-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine
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Overview
Description
N-ethyl-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine is an organic compound belonging to the class of carbazoles. Carbazoles are known for their unique three-ring system containing a pyrrole ring fused on either side to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine typically involves the reduction of 3-nitro-N-ethylcarbazole using sodium sulfide . The reaction conditions include:
Temperature: Moderate heating
Solvent: Often carried out in methanol or ethanol
Catalyst: Sodium sulfide
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:
Raw Materials: 3-nitro-N-ethylcarbazole, sodium sulfide
Reaction Vessel: Large-scale reactors with temperature control
Purification: Recrystallization from methanol or ethanol to achieve high purity
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carbazole derivatives
Reduction: Reduction reactions typically involve hydrogenation
Substitution: Electrophilic substitution reactions are common
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide
Reduction: Hydrogen gas in the presence of a palladium catalyst
Substitution: Halogenating agents like bromine or chlorine
Major Products Formed
Oxidation: Produces carbazole derivatives with various functional groups
Reduction: Leads to fully hydrogenated carbazole compounds
Substitution: Results in halogenated carbazole derivatives
Scientific Research Applications
N-ethyl-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments
Biology: Acts as a substrate for peroxidase enzymes
Industry: Used in the production of high-performance organic pigments like Permanent Violet RL
Mechanism of Action
The mechanism of action of N-ethyl-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, thereby inhibiting or modifying their activity. The pathways involved include:
Enzyme Inhibition: Inhibits peroxidase enzymes by acting as a substrate
Receptor Binding: Potential binding to specific receptors in biological systems
Comparison with Similar Compounds
Similar Compounds
3-Amino-9-ethylcarbazole: Similar structure but lacks the N-ethyl group
9-Ethylcarbazole: Lacks the amino group at the 3-position
N-ethylcarbazole: Similar but with different substitution patterns
Uniqueness
N-ethyl-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of high-performance pigments and potential pharmaceutical agents .
Properties
Molecular Formula |
C17H20N2 |
---|---|
Molecular Weight |
252.35g/mol |
IUPAC Name |
N-[(9-ethylcarbazol-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C17H20N2/c1-3-18-12-13-9-10-17-15(11-13)14-7-5-6-8-16(14)19(17)4-2/h5-11,18H,3-4,12H2,1-2H3 |
InChI Key |
GVBUTYANMFTTCU-UHFFFAOYSA-N |
SMILES |
CCNCC1=CC2=C(C=C1)N(C3=CC=CC=C32)CC |
Canonical SMILES |
CCNCC1=CC2=C(C=C1)N(C3=CC=CC=C32)CC |
Origin of Product |
United States |
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